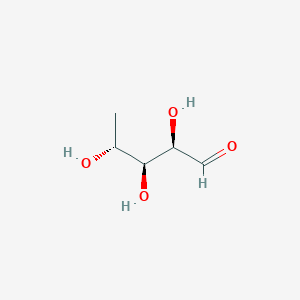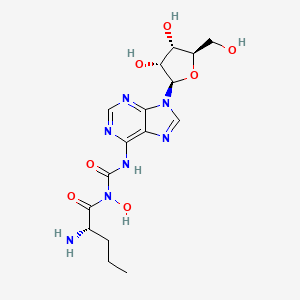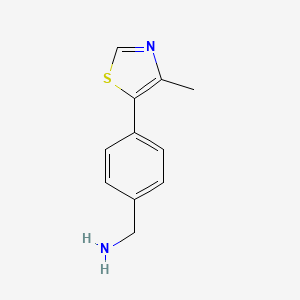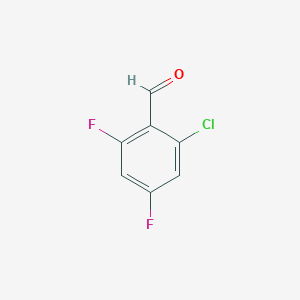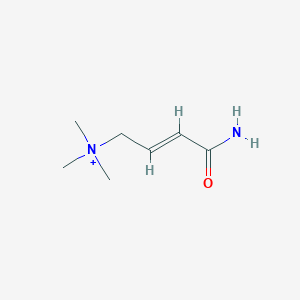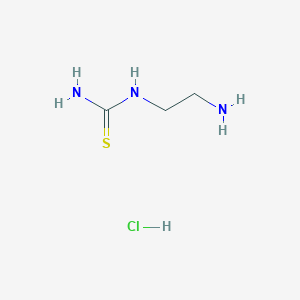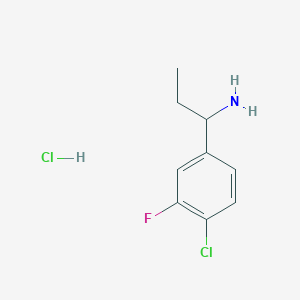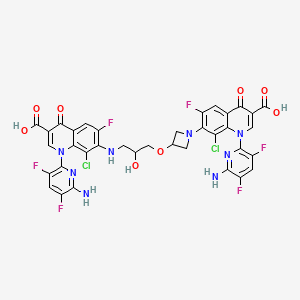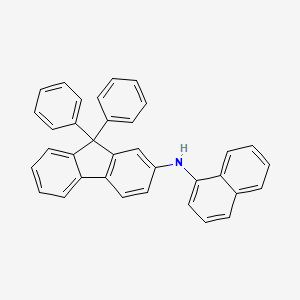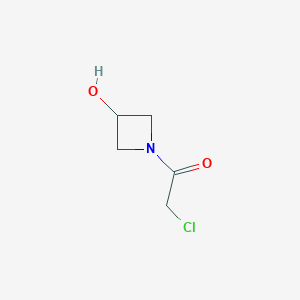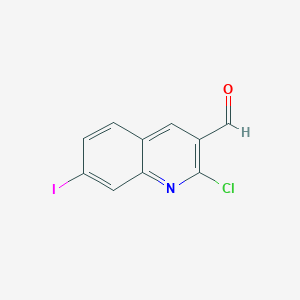
2-Chloro-7-iodoquinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-7-iodoquinoline-3-carbaldehyde is a chemical compound that has attracted much attention due to its considerable biological and pharmacological activities . It is related to 2-chloroquinoline-3-carbaldehydes, a class of compounds known for their antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, including 2-Chloro-7-iodoquinoline-3-carbaldehyde, often involves the Vilsmeier-Haack reaction . This reaction involves the use of acetanilide or acetoacetanilide to prepare 2-chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes undergo various reactions. For instance, they can react with NaXH (X = S, Se) to produce 3-Formylquinoline-2 (1 H )-thione and -seleno . They can also react with primary amines to produce Schiff’s bases .Applications De Recherche Scientifique
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
Antimalarial Activity
-
Antivirus Activity
-
Synthesis of Quinoline Ring Systems
-
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
-
Antiasthma Agent
- Field: Pharmacology
- Application: Quinolines, which include 2-Chloroquinoline-3-carbaldehyde, are the main core of many types of natural products, drugs, and synthetic heterocyclic compounds to enhance biological and medicinal properties . One such drug is Montelukast, an antiasthma agent .
- Results: The studies suggest that these compounds may have potential as antiasthma agents .
-
Antibacterial Agent
- Field: Medicinal Chemistry
- Application: Compounds incorporating quinoline ring system, including 2-Chloroquinoline-3-carbaldehyde, exhibited various biological and pharmaceutical activities such as antibacterial .
- Results: The studies suggest that these compounds may have potential as antibacterial agents .
Orientations Futures
The future directions in the research of 2-Chloro-7-iodoquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and applications. Their considerable biological and pharmacological activities make them promising candidates for the development of new drugs .
Propriétés
IUPAC Name |
2-chloro-7-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPSVMOGHANOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-iodoquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



